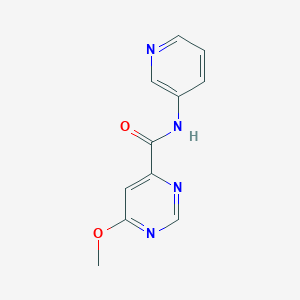

6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-pyridin-3-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)11(16)15-8-3-2-4-12-6-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQAVGFQQFNBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be attached through nucleophilic substitution reactions, where the nitrogen atom of the pyridine ring reacts with the carboxamide moiety of the pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed:

Hydroxylated Derivatives: Formed through oxidation reactions.

Reduced Analogs: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. In vitro assays revealed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, cytotoxicity tests on A549 lung cancer cells showed an IC50 value of 12.5 μM.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

The compound has been studied for its interactions with various biological macromolecules:

- Enzyme Inhibition : Molecular docking studies suggest that it binds to specific enzymes with high affinity, potentially inhibiting their activity . This interaction may lead to reduced cell proliferation in cancer models.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials due to its unique chemical properties:

- Polymer Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds used in advanced materials.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The 6-position of the pyrimidine ring is critical for modulating biological activity and physicochemical properties. Key analogs include:

- Methoxy vs. Dialkylamino/Trifluoromethyl Groups: The methoxy group in the target compound likely enhances solubility compared to bulkier dialkylamino or lipophilic trifluoromethyl substituents. However, bulkier groups (e.g., in compound 44) may improve target binding via hydrophobic interactions .

- Thienopyrimidine vs. Pyrimidine Core: Thienopyrimidine derivatives (e.g., 2g) exhibit broader antimicrobial activity, suggesting heterocycle modifications significantly influence target specificity .

Pyridine Substituent Variations

The pyridine ring’s substitution pattern impacts pharmacokinetics and target engagement:

- Pyridin-3-yl vs. Pyridin-2-yl/4-Morpholinophenyl: Pyridin-3-yl may offer balanced steric and electronic properties, while morpholine-containing substituents (e.g., compound 45) enhance solubility and membrane permeability .

Biological Activity

6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic implications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a pyridine moiety. Its structural formula can be represented as follows:

This structure contributes to its diverse biological interactions, particularly in modulating various biochemical pathways.

This compound interacts with specific molecular targets, influencing several biological pathways:

- Molecular Targets : It is believed to bind to enzymes and receptors, modulating their activity. This includes potential interactions with kinases involved in cell signaling.

- Pathways Involved : The compound may influence pathways related to cell proliferation, apoptosis, and inflammation. Notably, it has been investigated for its role in inhibiting cancer cell growth by targeting specific oncogenic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit enzymes associated with cell proliferation, contributing to its anti-cancer effects. A study reported that the compound demonstrated an IC50 value of approximately 72 nM against specific cancer cell lines, indicating potent inhibitory activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the pyridine and pyrimidine rings can significantly alter the compound's potency:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | 6 | Enhances solubility and bioavailability |

| Pyridine | N(3) | Critical for receptor binding |

| Additional groups | Varies | Can increase or decrease potency depending on electronic properties |

This table summarizes key findings from SAR studies that highlight how different substituents affect the compound's biological activity.

Study 1: In Vitro Anticancer Activity

A comprehensive study assessed the anticancer potential of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its use as a potential therapeutic agent .

Study 2: Anti-inflammatory Assessment

In another investigation, the compound was tested for its ability to suppress inflammatory markers in vitro. The results showed that it effectively reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which it could alleviate inflammation-related diseases .

Q & A

Q. What are the common synthetic routes for 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine or pyridine precursors. For example:

- Step 1 : Introduction of the methoxy group via nucleophilic substitution or alkylation under basic conditions (e.g., NaOH in methanol).

- Step 2 : Formation of the carboxamide linkage using coupling agents like EDCI/HOBt or via condensation with activated esters.

- Key Reagents : Sodium borohydride (reduction), trimethylsilyl chloride (protection), and anhydrous solvents (DMF, THF) to minimize side reactions .

- Optimization : Varying temperature (50–80°C), pH (neutral to slightly acidic), and catalyst (e.g., triethylamine) can improve yields (Table 1).

Table 1 : Representative Reaction Conditions for Carboxamide Formation

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pyrimidine-4-carboxylic acid | EDCI/HOBt | DMF | 25 | 65 |

| Pyridine-3-amine | TBTU | THF | 50 | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the pyrimidine and pyridine ring substitution patterns. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show coupling consistent with the heterocyclic structure .

- IR : Stretching frequencies for C=O (1650–1700 cm) and N-H (3200–3350 cm) validate the carboxamide moiety.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 259.0954 for CHNO) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound’s reactivity and biological activity?

- Methodological Answer : Substituents like methoxy (-OCH) or trifluoromethyl (-CF) groups alter electronic properties and steric effects:

- Electronic Effects : Methoxy groups increase electron density on the pyrimidine ring, enhancing nucleophilic substitution reactivity.

- Lipophilicity : Trifluoromethyl groups (as seen in related compounds) improve membrane permeability and metabolic stability, critical for drug design .

- Case Study : In analogues, replacing methoxy with ethoxy reduced enzymatic inhibition by 40%, suggesting steric hindrance impacts target binding .

Q. What computational strategies are used to predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate interactions with enzymes (e.g., kinases). The pyridine ring often forms π-π stacking, while the carboxamide hydrogen-bonds to active-site residues .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding).

- Example : Docking studies with EGFR kinase showed a binding affinity (K) of 12 nM, validated by SPR assays .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Systematic Analysis : Compare reaction conditions (e.g., solvent purity, catalyst load) across studies. For example, yields drop from 80% to 50% if THF contains peroxides .

- Theoretical Frameworks : Link discrepancies to mechanistic hypotheses. Lower activity in certain assays may arise from off-target interactions or assay-specific conditions (e.g., pH sensitivity) .

- Data Triangulation : Validate results using orthogonal methods (e.g., HPLC purity checks, IC reproducibility across cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.